molecular formula C9H9NO3 B1593929 2,3-Dihydro-1,4-benzodioxine-6-carboxamide CAS No. 299169-62-3

2,3-Dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B1593929
M. Wt: 179.17 g/mol
InChI Key: HZHZDULNPYDZAQ-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound that is commonly used in scientific research. This compound has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. The purpose of

Scientific Research Applications

Chemical Synthesis and Potential Therapeutic Applications

The research into 2,3-Dihydro-1,4-benzodioxine-6-carboxamide primarily involves its synthesis and exploration for potential therapeutic applications. A study by Bozzo et al. (2003) detailed a new synthesis method for 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3H)-one derivatives from 1,4-benzodioxin-2-carboxylic esters or carboxamides reacting with nucleophilic amines. This process is facilitated in a basic environment, highlighting a pathway to produce precursors for potential therapeutic compounds (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).

Biocatalytic Production of Chiral Synthons

Another significant application involves the biocatalytic production of enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, a valuable chiral synthon. Mishra et al. (2016) demonstrated the use of an indole-3-acetamide hydrolase from Alcaligenes faecalis subsp. parafaecalis for the kinetic resolution of 2,3-dihydro-1,4-benzodioxin-2-carboxamide. This method produced (R)-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with over 99% enantiomeric excess (e.e.), showcasing an efficient route to obtain these chiral building blocks for synthesizing therapeutic agents (Mishra, Kaur, Sharma, & Jolly, 2016).

Antimicrobial and Biological Activity

Research by Kolisnyk et al. (2015) on a series of novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, including compounds structurally related to 2,3-Dihydro-1,4-benzodioxine-6-carboxamide, revealed significant antimicrobial activity. This study highlights the potential for these compounds in developing new antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHZDULNPYDZAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349748
Record name 2,3-dihydro-1,4-benzodioxine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1,4-benzodioxine-6-carboxamide

CAS RN

299169-62-3
Record name 2,3-dihydro-1,4-benzodioxine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid (3.54 g) in DMF (80 mL) were added HOBt-NH3 (4.48 g) and EDCI HCl (5.65 g) at room temperature. The reaction mixture was stirred at room temperature for 3 days, water was added, and the mixture was extracted with ethyl acetate. The extract was washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the residue was washed with hexane to give the title compound (1.10 g).
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
5.65 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DP Walker, DG Wishka, DW Piotrowski, S Jia… - Bioorganic & medicinal …, 2006 - Elsevier
A novel set of azabicyclic aryl amides have been identified as potent and selective agonists of the α7 nAChR. A two-pronged approach was taken to improve the potential hERG liability …
Number of citations: 113 www.sciencedirect.com
VA Tafeenko, LA Aslanov, MI Khasanov… - … Section E: Structure …, 2008 - scripts.iucr.org
In the title compound, C16H13NO4, the indole system is essentially planar, whereas the dioxane ring adopts a twist conformation. The molecules are linked into chains by —O— H⋯O=C…
Number of citations: 3 scripts.iucr.org
S Singh, AK Singh - Eurasian Journal of Medicine and Oncology, 2020 - academia.edu
Objectives: Locoregional abortions of gingivobuccal oral squamous cell carcinoma (OSCC-GB) fabricate a global cancer burden. Ubiquitin Specific Peptidase 9 X-Linked (USP9X), a …
Number of citations: 4 www.academia.edu

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